

Application Notes and Protocols: Pyrrolo-Oxadiazine Derivatives in Medicinal Chemistry

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Compound of Interest

Compound Name: 2H-pyrrolo[1,2-e][1,2,5]oxadiazine

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For Researchers, Scientists, and Drug Development Professionals

The fusion of pyrrole and oxadiazine/oxadiazole ring systems creates a versatile heterocyclic scaffold with significant potential in medicinal chemistry. These compounds have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs targeting cancer, inflammation, neurodegenerative diseases, and infectious agents. This document provides an overview of key applications, quantitative biological data for representative compounds, and detailed protocols for their evaluation.

Application Note 1: Anticancer Activity

Pyrrolo-fused heterocyclic compounds, including those incorporating an oxadiazole moiety, have shown potent antiproliferative activity against a range of human cancer cell lines. Their mechanism of action often involves the inhibition of critical cellular processes like tubulin polymerization or the activity of protein kinases essential for tumor growth and survival.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the growth inhibitory effects of selected pyrrolo-pyridazine and pyrrolo-phthalazine derivatives, which are structurally related to the pyrrolo-oxadiazine scaffold.



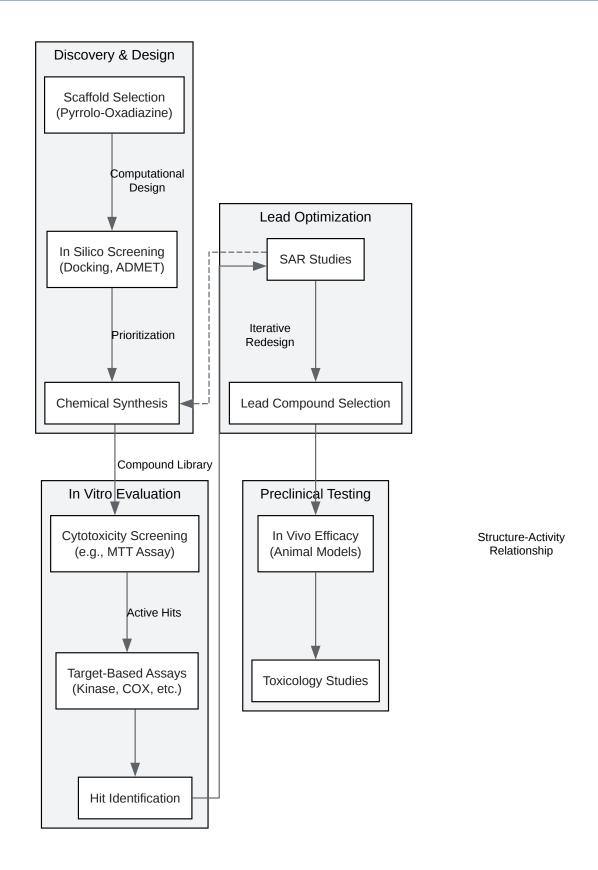
Compound ID	Cancer Cell Line	Growth Inhibition (GI50)	Reference Compound
Compound A	Colon Cancer (COLO 205)	< 100 nM	Phenstatin
Compound B	Ovarian Cancer (OVCAR-3)	< 100 nM	Phenstatin
Compound C	Renal Cancer (A498)	< 100 nM	Phenstatin
Compound D	Breast Cancer (MCF7)	< 100 nM	Phenstatin
Compound E	Melanoma (LOX IMVI)	< 100 nM	Phenstatin

Data synthesized from studies on phenstatin analogs where a pyrrolo-fused moiety replaces a key pharmacophore, demonstrating potent activity.[1]

Experimental Workflow: Drug Discovery & Evaluation

The general workflow for identifying and validating novel pyrrolo-oxadiazine-based therapeutic agents involves several key stages from initial design to preclinical testing.





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General workflow for drug discovery.



Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of a compound on cancer cell viability and proliferation.[2][3][4]

- Cell Plating:
 - Culture human cancer cells (e.g., MCF-7, A549) in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.
 - Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well.
 - Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator until cells reach approximately 50% confluency.[3]
- Compound Treatment:
 - Prepare stock solutions of the test compounds in DMSO.
 - Create serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.
 - Replace the old medium in the wells with 100 μL of the medium containing the test compounds. Include wells for a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
 - Incubate the plate for another 24-48 hours.
- MTT Addition and Incubation:
 - Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[2]
 - Add 10-20 μL of the MTT solution to each well.[3][4]
 - Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[4]



- Formazan Solubilization and Absorbance Reading:
 - Carefully remove the medium from each well.
 - Add 100-200 μL of a solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.[3][4]
 - Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
 - Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[5]
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Application Note 2: Kinase Inhibition

The pyrrolo[2,1-f][2][3][6]triazine scaffold, a close structural analog of pyrrolo-oxadiazine systems, has been identified as a potent kinase inhibitor template.[7] These compounds can effectively target key kinases involved in cancer angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Data Presentation: VEGFR-2 Kinase Inhibition

Structure-activity relationship (SAR) studies on pyrrolo[2,1-f][2][3][6]triazine derivatives have led to the identification of potent VEGFR-2 inhibitors.[8][9]



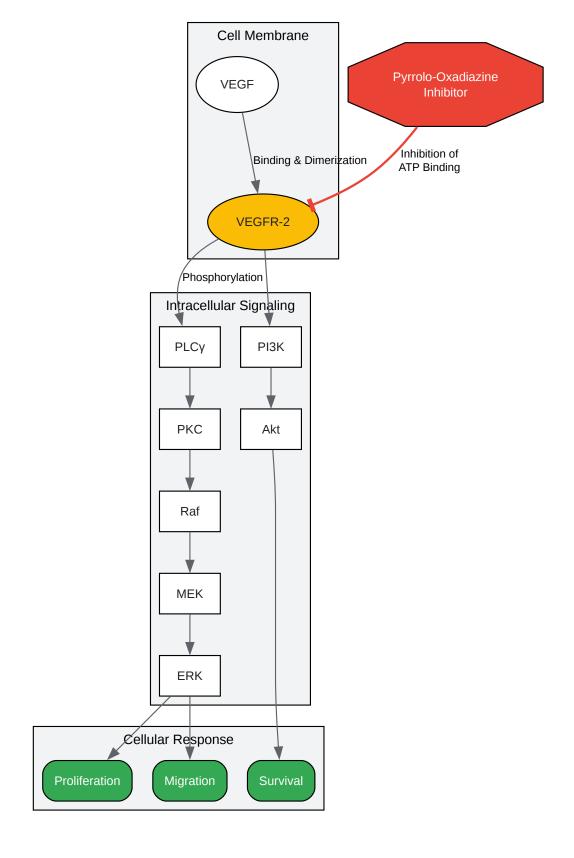
Compound ID	Modifications	VEGFR-2 IC₅₀ (nM)
Compound 37	4-[2,4-Difluoro-5- (cyclopropylcarbamoyl)phenyla mino] with 1,3,5-oxadiazole at C-6	Low nanomolar
BMS-540215	4-(3-hydroxy-4- methylphenylamino) with C-6 side chain	20
Sorafenib	(Reference Drug)	82

Data from[8] and[5].

Signaling Pathway: VEGFR-2 in Angiogenesis

VEGFR-2 is a key receptor tyrosine kinase that, upon binding with VEGF, initiates a signaling cascade leading to endothelial cell proliferation, migration, and survival—hallmarks of angiogenesis.





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Simplified VEGFR-2 signaling pathway.



Protocol: VEGFR-2 Kinase Inhibition Assay

This protocol describes a method to measure the inhibitory activity of compounds against the VEGFR-2 enzyme.[5][10]

Reagent Preparation:

- Prepare a 1x Kinase Assay Buffer by diluting a 5x stock solution with sterile water.
- Prepare working solutions of ATP and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).
- Thaw the recombinant human VEGFR-2 enzyme on ice and dilute it to the desired concentration (e.g., 1 ng/μL) with 1x Kinase Assay Buffer just before use.[10]

Assay Plate Setup:

- In a 96-well white plate, set up wells for "Blank" (no enzyme), "Positive Control" (enzyme, no inhibitor), and "Test Inhibitor".
- \circ Add 10 μ L of the test compound (at 10x the final desired concentration) or inhibitor vehicle (e.g., DMSO) to the appropriate wells.

Kinase Reaction:

- Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the peptide substrate.
- Add 25 μL of the master mix to every well.
- Add 20 μL of the diluted VEGFR-2 enzyme to the "Positive Control" and "Test Inhibitor"
 wells. Add 20 μL of 1x Kinase Assay Buffer to the "Blank" wells.
- Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.

Signal Detection (Luminescence):

 After the reaction incubation, add 50 μL of a detection reagent (e.g., Kinase-Glo® Max) to each well. This reagent measures the amount of ATP remaining in the well; lower ATP levels indicate higher kinase activity.



- Incubate the plate at room temperature for 15 minutes to stabilize the luminescent signal.
- Measure luminescence using a microplate reader.
- Data Analysis:
 - Subtract the "Blank" reading from all other readings.
 - Calculate the percentage of inhibition for each test compound concentration relative to the "Positive Control".
 - Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Application Note 3: Anti-inflammatory Activity (COX-2 Inhibition)

Derivatives of pyrrolo[3,4-d]pyridazinone incorporating a 1,3,4-oxadiazole moiety have been developed as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[2][3] This selectivity is desirable as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[11]

Data Presentation: COX-1 and COX-2 Inhibition

The following table presents the IC₅₀ values and selectivity index for novel pyrrolo[3,4-d]pyridazinone-based oxadiazole derivatives.

Compound ID	COX-1 IC ₅₀ (μΜ)	COX-2 IC ₅₀ (μΜ)	Selectivity Index (SI = COX-1/COX-2)
5a	> 100	1.15	> 86.9
5b	> 100	1.05	> 95.2
6a	> 100	0.95	> 105.2
6b	> 100	1.25	> 80.0
Meloxicam	2.10	0.85	2.47



Data from a study on selective COX-2 inhibitors, demonstrating high selectivity compared to the reference drug Meloxicam.[11]

Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2 to screen for inhibitors.[7][12][13]

- Reagent Preparation:
 - Prepare COX Assay Buffer, COX Probe, and COX Cofactor solutions as per the kit manufacturer's instructions (e.g., Assay Genie BN00777, Abcam ab283401).[12][13]
 - Reconstitute the human recombinant COX-2 enzyme in sterile water, aliquot, and store at -80°C. Keep on ice during use.[12]
 - Prepare a stock solution of the substrate, Arachidonic Acid.
- Assay Plate Setup:
 - Use a 96-well white opaque plate.
 - Dissolve test inhibitors in DMSO and dilute to 10x the final test concentration with COX Assay Buffer.
 - Add 10 μL of the diluted test inhibitor to "Sample" wells.
 - Add 10 μL of Assay Buffer (with DMSO) to "Enzyme Control" wells.
 - Add 10 μL of a known inhibitor (e.g., Celecoxib) to "Inhibitor Control" wells.[12]
- Reaction and Measurement:
 - Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and the COX-2 enzyme.
 - Add 80 μL of the Reaction Mix to each well.
 - \circ Initiate the reaction by adding 10 μ L of diluted Arachidonic Acid solution to all wells simultaneously, preferably using a multi-channel pipette.



- Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.
- Data Analysis:
 - Choose two time points (T1 and T2) within the linear range of the reaction curve.
 - Calculate the slope (rate of reaction) for each well: (RFU2 RFU1) / (T2 T1).
 - Calculate the percent inhibition using the formula: % Inhibition = [(Slope_EC Slope_S) / Slope EC] * 100 where EC is the Enzyme Control and S is the Sample.
 - Determine the IC₅₀ value from the dose-response curve.

Application Note 4: Agents for Neurodegenerative Diseases

Recent research has explored 1,2,4-oxadiazole derivatives as multi-target agents for Alzheimer's disease.[14] This strategy aims to simultaneously modulate several key proteins involved in the disease's pathology, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B). Pyrrolo-fused analogs have also shown promise.[15]

Data Presentation: Multi-Target Activity for Alzheimer's Disease

The table below shows the inhibitory activity of representative 1,2,4-oxadiazole derivatives against key neurological targets.

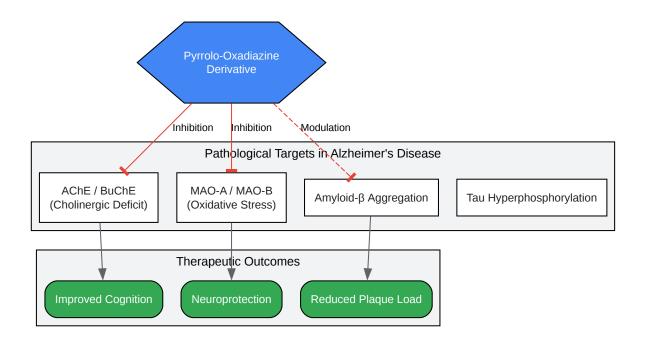


Compound ID	AChE IC50 (μM)	BuChE IC50 (μΜ)	MAO-A IC50 (μΜ)	MAO-B IC50 (μΜ)
Compound 2b	4.86	23.36	> 400	> 400
Compound 3b	10.38	17.14	> 400	> 400
Compound 1b	15.68	21.08	47.25	> 400
Rivastigmine	0.94	5.88	-	-
Methylene Blue	-	-	143.6	-

Data from a study on multi-target anti-Alzheimer's agents.[14]

Logical Diagram: Multi-Target Therapeutic Strategy

A multi-target approach aims to address the complex pathology of neurodegenerative diseases by engaging multiple disease-modifying pathways with a single chemical entity.



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